

Application Notes and Protocols for Metabolic Pathway Studies of Jasmine Lactone-d2

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Compound of Interest

Compound Name: *Jasmine lactone-d2*

Cat. No.: *B12385006*

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Introduction

Jasmine lactone, a naturally occurring unsaturated delta-lactone, is a significant contributor to the characteristic aroma of jasmine and is also found in various fruits and teas. Beyond its sensory properties, understanding the metabolic fate of jasmine lactone is crucial for assessing its biological activity, potential toxicity, and pharmacokinetic profile. The use of stable isotope-labeled compounds, such as **Jasmine lactone-d2**, offers a powerful tool for elucidating metabolic pathways with high precision and sensitivity.^[1] Deuterium (d2) labeling allows for the differentiation of the administered compound and its metabolites from endogenous molecules, enabling accurate tracing and quantification in complex biological matrices.^{[2][3]}

These application notes provide a comprehensive guide to utilizing **Jasmine lactone-d2** for metabolic pathway studies. We present detailed experimental protocols for in vitro and in vivo studies, along with data presentation guidelines and visualizations to facilitate the interpretation of results.

Proposed Metabolic Pathway of Jasmine Lactone

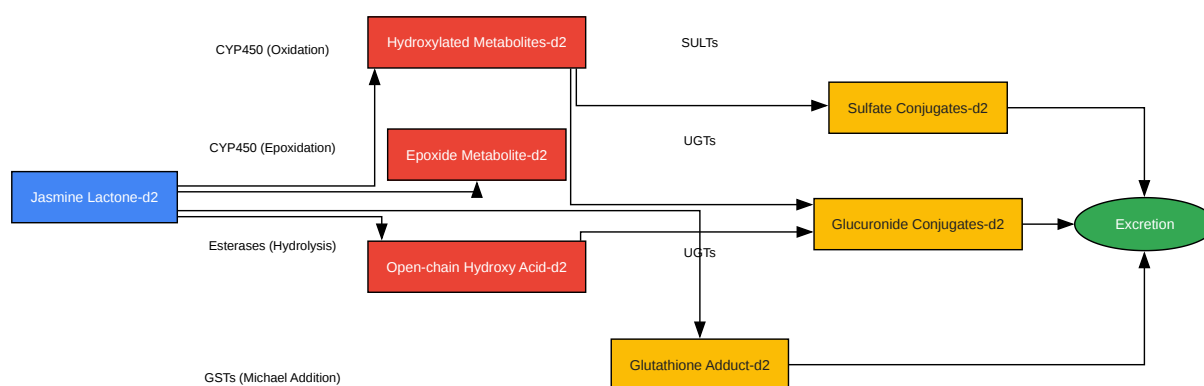
Based on the known metabolism of other lactones, Jasmine lactone is likely to undergo both Phase I and Phase II metabolic transformations.^[1] The primary reactions are expected to be hydrolysis of the lactone ring and oxidation of the alkyl side chain, followed by conjugation reactions to facilitate excretion.^[1]

Phase I Metabolism

- **Hydrolysis:** The ester linkage of the lactone ring can be hydrolyzed by esterases, such as paraoxonases and carboxylesterases, to form the corresponding open-chain hydroxy acid.
- **Oxidation:** The unsaturated side chain of jasmine lactone is susceptible to oxidation by cytochrome P450 (CYP) enzymes, potentially leading to the formation of epoxides or hydroxylated metabolites. The terminal methyl group can also be a site for hydroxylation.

Phase II Metabolism

- **Glucuronidation:** The hydroxyl group of the parent lactone or its Phase I metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
- **Sulfation:** Sulfotransferases (SULTs) may catalyze the conjugation of a sulfonate group to the hydroxyl functionalities.
- **Glutathione Conjugation:** The α,β -unsaturated lactone structure may be susceptible to Michael addition with glutathione (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs).



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Caption: Proposed metabolic pathway of **Jasmine lactone-d2**.

Data Presentation

Quantitative data from metabolic studies should be summarized in clear and concise tables to allow for easy comparison between different experimental conditions.

Table 1: In Vitro Metabolic Stability of **Jasmine Lactone-d2** in Liver Microsomes

Species	Half-life ($t_{1/2}$, min)	Intrinsic Clearance (CL _{int} , $\mu\text{L}/\text{min}/\text{mg}$ protein)
Human	45.2 \pm 5.1	15.3 \pm 1.8
Rat	28.7 \pm 3.5	24.1 \pm 2.9
Mouse	19.5 \pm 2.2	35.5 \pm 4.1
Dog	62.1 \pm 7.8	11.2 \pm 1.4

Table 2: Metabolite Profile of **Jasmine Lactone-d2** in Human Hepatocytes (Area %)

Metabolite	Time (min)		
	30	60	120
Jasmine Lactone-d2		85.3 \pm 4.2	72.1 \pm 3.8
			55.4 \pm 2.9
Hydroxylated Metabolite-d2		8.1 \pm 0.9	15.4 \pm 1.6
			23.8 \pm 2.1
Open-chain Hydroxy Acid-d2		4.2 \pm 0.5	8.9 \pm 1.0
			15.3 \pm 1.7
Glucuronide Conjugate-d2		2.4 \pm 0.3	3.6 \pm 0.4
			5.5 \pm 0.6

Experimental Protocols

The following protocols provide detailed methodologies for key experiments in the metabolic study of **Jasmine lactone-d2**.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This protocol determines the rate of metabolism of **Jasmine lactone-d2** in liver microsomes from different species.

Materials:

- **Jasmine lactone-d2**
- Pooled liver microsomes (human, rat, mouse, dog)
- NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Phosphate buffer (0.1 M, pH 7.4)
- Acetonitrile (ACN)
- Internal standard (IS) solution (e.g., a structurally similar, stable deuterated compound)

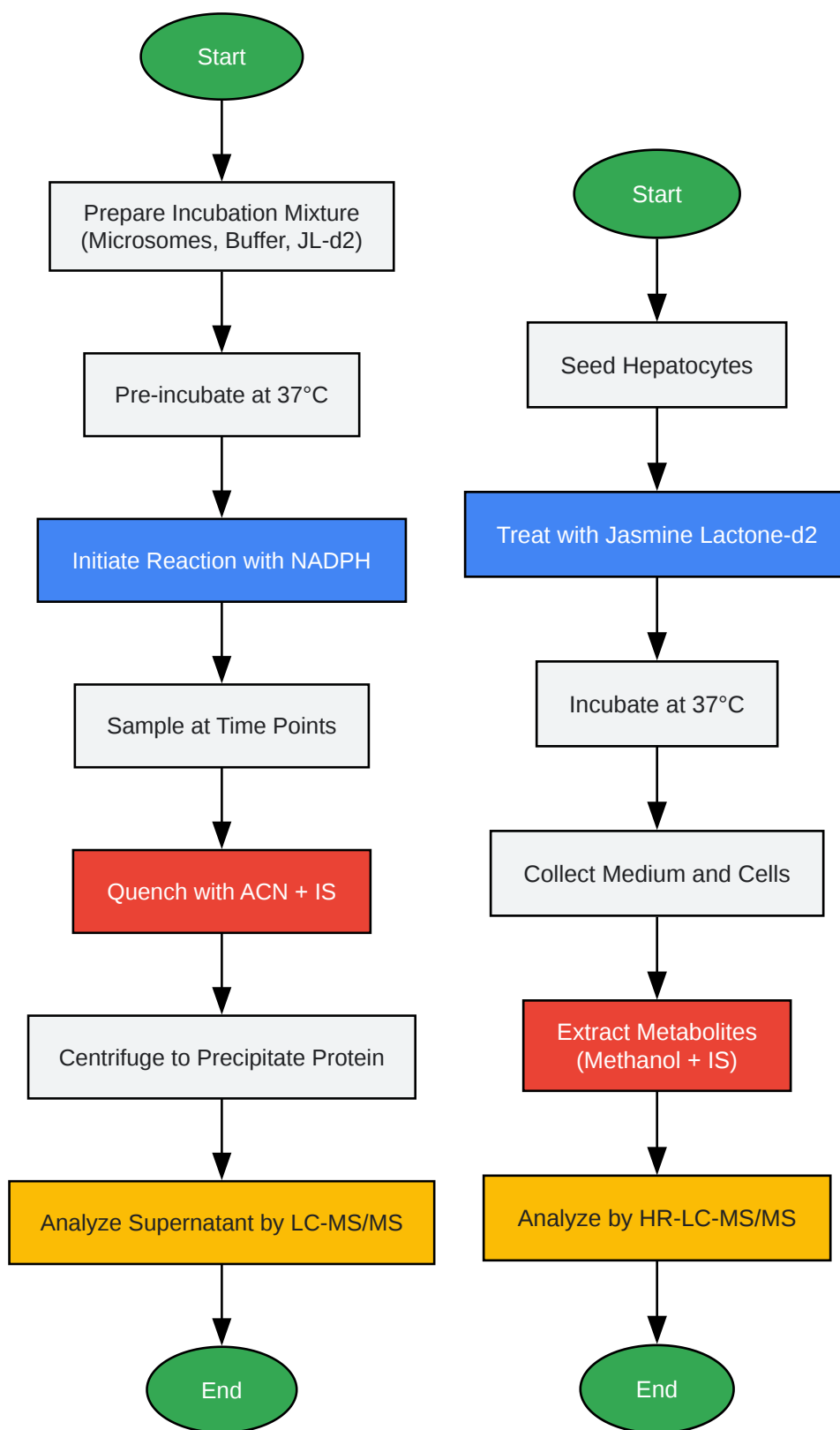
Procedure:

- **Preparation of Incubation Mixture:** In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and **Jasmine lactone-d2** (final concentration 1 μ M).
- **Pre-incubation:** Pre-incubate the mixture at 37°C for 5 minutes.
- **Initiation of Reaction:** Start the reaction by adding the NADPH regenerating system.
- **Sampling:** At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
- **Quenching:** Immediately quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

- Protein Precipitation: Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
- Sample Analysis: Transfer the supernatant to a new tube and analyze the concentration of **Jasmine lactone-d2** using a validated LC-MS/MS method.

Data Analysis:

- Calculate the percentage of **Jasmine lactone-d2** remaining at each time point.
- Determine the half-life ($t_{1/2}$) from the slope of the natural logarithm of the percent remaining versus time plot.
- Calculate the intrinsic clearance (CL_{int}) using the formula: $CL_{int} = (0.693 / t_{1/2}) / (\text{mg protein/mL})$.



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